5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole
Description
Properties
Molecular Formula |
C8H9F3INO |
|---|---|
Molecular Weight |
319.06 g/mol |
IUPAC Name |
5-tert-butyl-4-iodo-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C8H9F3INO/c1-7(2,3)6-4(12)5(13-14-6)8(9,10)11/h1-3H3 |
InChI Key |
KYBSKLWVRNUVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NO1)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkynes. One common method includes the use of tert-butyl nitrite or isoamyl nitrite as reagents, which react with substituted aldoximes and alkynes under conventional heating conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions. For example, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring . These methods are preferred for their efficiency and high yields, although they may require additional steps for purification and separation of the catalyst from the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an isoxazole with additional oxygen-containing functional groups .
Scientific Research Applications
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a synthetic isoxazole derivative with a tert-butyl group at the 5-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 3-position. The presence of these substituents gives the compound unique physical and chemical properties, making it a subject of research in organic chemistry and medicinal applications.
Potential Applications
This compound and its derivatives have potential applications in medicinal chemistry, particularly in drug development targeting diseases involving Wnt signaling pathways. This is due to the ability of similarly structured isoxazoles to act as agonists of Wnt/β-catenin signaling pathways, which are crucial in various cellular processes, including cell proliferation and differentiation. It can also serve as a building block for synthesizing more complex organic molecules in research settings.
Many isoxazoles exhibit anti-inflammatory, anticancer, and antimicrobial properties. Studies on isoxazole compounds suggest they may interact with various biological targets and modulate signaling pathways such as Wnt/β-catenin, indicating potential interactions with proteins involved in cell growth and differentiation.
Anticancer Activity
Isoxazole derivatives have demonstrated anticancer activity in several studies . Compound 17 (Fig. 8) (IC 50 2.5 µg/mL) significantly downregulated the expression of phosphorylated-STAT3, a novel target for chemotherapeutic drugs, in both human and mouse colon cancer cells . Compound 18 (Fig. 8) exhibited promising cytostatic activity against human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7) cells . Compound 19 (Fig. 8) inhibited the phosphorylation of FLT3 and led to complete tumor regression in the MV4-11 xenograft model .
Antimicrobial Activity
5-(Heteroaryl)isoxazoles were synthesized and evaluated for antibacterial activity against E. coli, S. aureus, and P. aeruginosa . Isoxazoles substituted with 2-thienyl or 5-bromo-2-thienyl moieties in the 5-position displayed significant antibacterial activity . Compound 50 (Fig. 11) was found to be highly active against E.coli, P. aeruginosa, and C. albicans, which may be attributed to its increased lipid solubility due to the presence of chloride on the aromatic ring .
Other activities
3-amino-benzo[ d]isoxazole based compounds displayed potent c-Met inhibitory activity both at enzymatic (IC 50 1.8 nM) and cellular (IC 50 0.18 nM) levels with high antiproliferative efficacy against EBC-1 (human lung squamous carcinoma) cell line .
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 5-(tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole with structurally related isoxazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity and Stability :
- The iodine atom in the target compound distinguishes it from analogs like 5-(trifluoromethyl)isoxazole, enabling unique reactivity in cross-coupling reactions .
- Trifluoromethyl (–CF₃) groups enhance metabolic stability and binding affinity in biological systems, as demonstrated in anti-cancer studies of related compounds .
Biological Activity: Isoxazoles with electron-withdrawing groups (e.g., –CF₃, halogens) show improved anti-cancer activity compared to non-fluorinated analogs . For example, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole exhibited moderate cytotoxicity, while CF₃-substituted derivatives displayed enhanced potency . tert-Butyl groups improve solubility in hydrophobic environments, as seen in azirine-carboxamide derivatives (e.g., compound 7n in ) .
Synthetic Accessibility :
- Derivatives like Methyl 5-(tert-butyl)isoxazole-3-carboxylate are synthesized via esterification of carboxylated isoxazoles, whereas halogenated analogs (e.g., the target compound) may require specialized reagents like (trifluoromethyl)trimethylsilane .
Biological Activity
5-(Tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is CHFI NO. The unique combination of substituents, including a tert-butyl group at the 5-position, an iodine atom at the 4-position, and a trifluoromethyl group at the 3-position, imparts distinct physical and chemical properties that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Biological Activity Overview
Isoxazole derivatives have been widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Specifically, compounds with similar structures to this compound have been shown to act as agonists of Wnt/β-catenin signaling pathways, which are crucial for various cellular processes such as proliferation and differentiation. Although the biological activity of this specific compound has not been fully explored, preliminary data suggest promising therapeutic applications.
Research indicates that isoxazole derivatives can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The ability of these compounds to modulate the Wnt/β-catenin pathway suggests potential interactions with proteins that regulate cell growth and differentiation. Further investigation into specific interactions may elucidate detailed mechanisms of action for this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other structurally similar isoxazoles. Below is a table summarizing some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Phenyl)-4-iodo-3-(trifluoromethyl)isoxazole | Phenyl group at 5-position | Potentially different electronic properties |
| 5-(Cyclopropyl)-4-bromo-3-(trifluoromethyl)isoxazole | Cyclopropyl group at 5-position | Increased ring strain may affect reactivity |
| 5-(Methyl)-4-chloro-3-(trifluoromethyl)isoxazole | Methyl group at 5-position | Smaller substituent may lead to different reactivity |
| 5-(Ethyl)-4-fluoro-3-(trifluoromethyl)isoxazole | Ethyl group at 5-position | Different steric effects compared to tert-butyl |
This comparison highlights the diversity within the isoxazole family while emphasizing the unique steric and electronic characteristics imparted by the tert-butyl and trifluoromethyl groups in our compound of interest.
Case Studies and Research Findings
Recent studies on isoxazole derivatives have demonstrated various biological activities:
- Anticancer Activity : A study evaluating a series of isoxazoles found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC values in low micromolar ranges against human colon adenocarcinoma (HT-29) and other tumor cell lines .
- Anti-inflammatory Properties : Isoxazoles have also been investigated for their anti-inflammatory effects. Some derivatives were shown to selectively inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
- Signal Modulation : The ability of isoxazoles to modulate signaling pathways has been demonstrated in various studies. For example, certain compounds were found to influence gene expression related to apoptosis and cell cycle regulation in HL-60 cells .
Q & A
Q. What are the common synthetic strategies for introducing iodine and trifluoromethyl groups into isoxazole scaffolds?
Iodination and trifluoromethylation of isoxazoles typically involve halogenation or cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., Sonogashira or Suzuki-Miyaura) can introduce aryl/alkynyl groups, while iodination may use iodine monochloride (ICl) under controlled conditions. A study demonstrated the use of CuI and Pd(PPh₃)₂Cl₂ for coupling 4-iodo-aniline derivatives with ethynyl morpholine intermediates, achieving yields up to 58% . Trifluoromethyl groups are often introduced via pre-functionalized building blocks (e.g., trifluoromethyl ketones) or direct fluorination using agents like SF₄ .
Q. How can researchers characterize the purity and structure of 5-(tert-butyl)-4-iodo-3-(trifluoromethyl)isoxazole?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios (e.g., tert-butyl protons at ~1.3 ppm as a singlet).
- LCMS (ESI) : For molecular weight validation and fragmentation patterns.
- Elemental analysis : To verify stoichiometry. A study on analogous isoxazole derivatives reported LCMS data with [M+H]⁺ peaks matching theoretical values, supported by NMR shifts for trifluoromethyl (~-60 ppm in ¹⁹F NMR) and tert-butyl groups .
Q. What safety precautions are critical when handling iodinated and fluorinated isoxazoles?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic fumes (e.g., HF or I₂ vapors during decomposition).
- Waste disposal : Separate halogenated waste for professional treatment .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst choice, solvent) impact the yield of cross-coupling reactions in isoxazole synthesis?
Catalyst systems like Pd(PPh₃)₂Cl₂/CuI in THF under inert atmospheres are standard for Sonogashira couplings, but yields vary with steric hindrance. For example, coupling 4-iodo-2-methoxyaniline with ethynyl morpholine derivatives achieved 58% yield in THF with DIEA as a base . In contrast, using DMAP as an additive in refluxing THF improved yields to 79% for similar reactions . Contradictions in efficiency may arise from competing side reactions (e.g., homocoupling) or moisture sensitivity .
Q. What computational methods predict the electronic effects of substituents (tert-butyl, trifluoromethyl) on isoxazole reactivity?
Density Functional Theory (DFT) studies can model substituent effects:
- Electron-withdrawing groups (e.g., CF₃) : Reduce electron density at the isoxazole ring, favoring electrophilic substitutions at the 4-position.
- Steric bulk (tert-butyl) : Hinders nucleophilic attack but stabilizes transition states via hyperconjugation. Such analyses align with experimental data showing enhanced stability of trifluoromethylated isoxazoles in acidic conditions .
Q. How can researchers resolve contradictions in reported synthetic yields for iodinated isoxazoles?
Discrepancies often stem from:
- Purity of starting materials : Trace moisture or oxygen can deactivate catalysts.
- Reaction time : Extended reflux (e.g., 60 hours vs. 5 hours) may improve conversion but risk decomposition. A comparative study showed that optimizing base choice (DIEA vs. KOtBu) increased yields from 55% to 60% in analogous triazole syntheses . Systematic parameter screening (DoE) is recommended.
Methodological Guidance
Stepwise protocol for synthesizing this compound
Q. How to troubleshoot low yields in trifluoromethyl group incorporation?
- Alternative reagents : Use TMSCF₃ or Umemoto’s reagent for direct trifluoromethylation.
- Temperature control : Maintain -20°C to prevent side reactions. A study achieved 70% yield using TMSCF₃ under Cu-mediated conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
